methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo-pyridazine core, functionalized with a tolyl group and an amide linkage to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate typically involves multiple steps:
Formation of Pyrazolo[3,4-d]pyridazine Core: The initial step may involve the cyclization of appropriate hydrazine derivatives with a suitable pyridazine precursor.
Functionalization: Introduction of the 4-methyl group and the o-tolyl group often requires selective alkylation and arylation reactions.
Esterification and Amidation: Final steps include esterification of the benzoic acid derivative to form the methyl ester, followed by amidation with the pyrazolo[3,4-d]pyridazine intermediate under controlled conditions.
Industrial Production Methods
Industrial production may leverage scalable methods such as:
Flow Chemistry: Continuous flow reactors for improved yield and purity.
Optimized Catalysis: Use of effective catalysts to enhance reaction efficiency and selectivity.
Batch Processes: Conventional batch reactors with stepwise addition of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups.
Reduction: Reduction of the pyrazolo[3,4-d]pyridazine ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction.
Substitution Reagents: Halides or nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reaction but can include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Compounds: Hydrogenated or deoxygenated intermediates.
Substitution Products: Substituted aromatic compounds with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for further derivatization and functionalization, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound's potential as a molecular probe or bioactive agent is explored. It might interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
Medically, this compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its interaction with biological macromolecules could lead to the discovery of new drugs or treatments.
Industry
Industrial applications might include its use as an intermediate in the production of dyes, agrochemicals, or materials science, where its unique chemical properties can be exploited.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity. This interaction could influence various biological pathways, affecting cellular processes and leading to the observed bioactivities.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoic acid
Methyl 4-(2-(4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Ethyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Uniqueness
The uniqueness of methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate lies in its specific combination of functional groups, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable for diverse scientific research and industrial applications, setting it apart from other compounds in its class.
Properties
IUPAC Name |
methyl 4-[[2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-6-4-5-7-19(14)28-21-18(12-24-28)15(2)26-27(22(21)30)13-20(29)25-17-10-8-16(9-11-17)23(31)32-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSFHJRELRKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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